4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside
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Overview
Description
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound with the molecular formula C16H15ClF2O8 . It is widely used in biomedicine as a fluorogenic substrate for enzymes like β-galactosidases, aiding in the detection and analysis of various diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a chloromethyl group attached to a difluoroumbelliferyl moiety, which is further linked to a β-D-galactopyranoside . The molecular weight is 408.73 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.73 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 .Scientific Research Applications
Synthesis and Chemical Properties
4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside is related to the broader class of chloromethylated galactopyranosides, which have been extensively studied for their synthesis, anomerization, and chemical properties. An interesting study on the anomerization phenomenon and kinetic acetylation of 4-chloro-4-deoxy-D-galactopyranose derivatives highlights the preparation and properties of α and β anomers. This work provides insight into the influence of the chloro group and O-acetyl group on the ring conformations of these compounds, which could be relevant to understanding the behavior of 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside in chemical reactions and biological assays (Liu, Zhang, Liu, & Song, 2005).
Biological Applications and Research Tools
The chemical modification and synthesis strategies developed for chloromethylated galactopyranosides, including those with specific functional groups, offer a foundation for the creation of probes and reagents in biological research. For example, the synthesis of a divalent glycoside of an α-galactosyl disaccharide epitope, used in the study of hyperacute rejection in xenotransplantation, demonstrates the potential application of these compounds in medical research and the development of therapeutic agents (Lu, Li, Cai, & Li, 2001).
Moreover, chloromethylated compounds have been utilized as intermediates in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes and diseases. The methodology for the preparation of functional monomers from chloromethylstyrene derivatives, leading to the synthesis of glycopolymers for biological evaluation, is an example of the innovative use of these compounds in creating biologically active materials that interact with specific proteins, such as lectins (Hayama, Koyama, Matsushita, Hatano, & Matsuoka, 2018).
Mechanism of Action
Target of Action
The primary target of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound acts as a fluorogenic substrate for β-galactosidases . When cleaved by the enzyme, it releases a fluorescent product that can be detected and quantified, providing a measure of the enzyme’s activity .
Result of Action
The cleavage of This compound by β-galactosidases results in the release of a fluorescent product . This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity. This can aid in the detection and analysis of various diseases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the search results. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with β-galactosidases and the subsequent fluorescence.
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAHAWLQLRXSU-DSERSLQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436099 |
Source
|
Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-46-5 |
Source
|
Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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